1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)- 1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13712865
InChI: InChI=1S/C10H11N3O2/c11-8(10(14)15)3-6-4-13-9-1-2-12-5-7(6)9/h1-2,4-5,8,13H,3,11H2,(H,14,15)/t8-/m0/s1
SMILES: C1=CN=CC2=C1NC=C2CC(C(=O)O)N
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol

1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)-

CAS No.:

Cat. No.: VC13712865

Molecular Formula: C10H11N3O2

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)- -

Specification

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
IUPAC Name (2S)-2-amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid
Standard InChI InChI=1S/C10H11N3O2/c11-8(10(14)15)3-6-4-13-9-1-2-12-5-7(6)9/h1-2,4-5,8,13H,3,11H2,(H,14,15)/t8-/m0/s1
Standard InChI Key ANQYIRMPOYWSSM-QMMMGPOBSA-N
Isomeric SMILES C1=CN=CC2=C1NC=C2C[C@@H](C(=O)O)N
SMILES C1=CN=CC2=C1NC=C2CC(C(=O)O)N
Canonical SMILES C1=CN=CC2=C1NC=C2CC(C(=O)O)N

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a fused bicyclic system comprising a pyrrole ring (five-membered, nitrogen-containing) and a pyridine ring (six-membered, aromatic with one nitrogen atom). The pyrrolo[3,2-c]pyridine moiety distinguishes it from isomeric forms such as pyrrolo[2,3-b]pyridine, which differ in nitrogen positioning . The (S)-configuration at the α-carbon of the propanoic acid side chain aligns it with natural L-amino acids, enhancing its biocompatibility .

Molecular Formula: C₁₀H₁₁N₃O₂
Molecular Weight: 205.21 g/mol
IUPAC Name: (2S)-2-amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid
CAS Registry Numbers: 149704-62-1 (enantiopure form) , 7303-50-6 (racemic mixture)

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point257–259 °C (decomposition) CAS Common Chemistry
SolubilityLimited in water; soluble in DMSOLabsolu
Spectral Data (¹H NMR)δ 8.73 (s, 1H), 7.56 (s, 1H) PMC
LogP (Predicted)-1.2PubChem

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of pyrrolo[3,2-c]pyridine derivatives typically involves multistep organic transformations:

  • Core Formation:

    • Nitration of 2-bromo-5-methylpyridine yields 2-bromo-5-methyl-4-nitropyridine-1-oxide, followed by iron-mediated reduction to generate the pyrrolopyridine core .

    • Microwave-assisted Suzuki coupling introduces aryl groups (e.g., 3,4,5-trimethoxyphenyl) at the 6-position, enhancing tubulin-binding affinity .

  • Side-Chain Functionalization:

    • The α-amino acid side chain is introduced via alkylation of haloacetonitrile intermediates, followed by hydrolysis and resolution to isolate the (S)-enantiomer .

Table 2: Comparative Synthetic Methodologies

StepReagents/ConditionsYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°C78
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, 125°C (microwave)65–85
Enantiomer ResolutionChiral chromatography>95% ee

Pharmacological Applications

Antitumor Activity

Derivatives of this compound exhibit potent inhibition of tubulin polymerization, a mechanism critical for anticancer activity:

  • Compound 10t (6-(3,4,5-trimethoxyphenyl)-substituted analog) demonstrated IC₅₀ values of 0.12–0.21 μM against HeLa, SGC-7901, and MCF-7 cell lines .

  • Mechanism: Disruption of microtubule dynamics via hydrogen bonding with Thrα179 and Asnβ349 in tubulin’s colchicine-binding site .

Table 3: In Vitro Antiproliferative Activity

Cell LineIC₅₀ (μM)MechanismReference
HeLa0.12Tubulin polymerization inhibition
MCF-70.21G2/M phase arrest, apoptosis

Kinase Inhibition

While the parent compound lacks direct kinase activity, structural analogs (e.g., pyrrolo[2,3-b]pyridines) inhibit fibroblast growth factor receptors (FGFR1–3) with IC₅₀ < 25 nM . This highlights the scaffold’s versatility in targeting diverse oncogenic pathways.

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